
6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide
Overview
Description
6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide is a synthetic organic compound with a molecular formula of C28H40N6O7 and a molecular weight of 572.65 g/mol . Its structure features a hexanamide backbone substituted with an azido group at the 6-position, a hydroxymethylphenyl moiety, and a ureido functional group. The compound is stored under inert atmosphere at 2–8°C due to its sensitivity to environmental degradation.
The azido group suggests utility in click chemistry applications (e.g., bioconjugation), while the ureido and hydroxymethylphenyl groups may contribute to hydrogen bonding and solubility. However, direct pharmacological or biochemical data for this compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related analogs.
Preparation Methods
Starting Materials and Functional Group Considerations
The compound’s structural complexity necessitates careful selection of precursors. Key components include:
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Hexanamide backbone : Serves as the azido-group carrier.
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Val-Cit dipeptide motif : Provides protease-cleavable linkage.
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4-(Hydroxymethyl)phenyl group : Enables traceless release mechanisms.
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Urea moiety : Enhances solubility and hydrogen-bonding capacity.
Critical functional groups govern reactivity:
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Azide (-N₃) : Enables copper-catalyzed alkyne-azide cycloaddition (CuAAC) for conjugation .
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Hydroxymethyl (-CH₂OH) : Participates in benzyl elimination cascades under physiological conditions .
Stepwise Synthetic Pathway
Formation of the Urea Segment
The 5-ureidopentan-2-yl fragment is synthesized via nucleophilic addition of an amine to an isocyanate. Typical conditions involve:
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Reagent : tert-Butyl isocyanate (2.5 equiv)
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Solvent : Anhydrous dichloromethane
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Catalyst : Triethylamine (1.1 equiv)
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Temperature : 0°C → room temperature gradient
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Reaction Time : 12 hours
Yield optimization requires strict moisture control to prevent isocyanate hydrolysis. The urea moiety’s planar structure facilitates crystallization, enabling purification by anti-solvent precipitation .
Azido Group Introduction
The hexanamide azide is installed via nucleophilic displacement:
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Substrate : 6-Bromohexanamide
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Reagent : Sodium azide (3.0 equiv)
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Solvent : DMF/H₂O (4:1)
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Temperature : 60°C
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Reaction Time : 24 hours
Parameter | Optimal Value | Tolerance Range |
---|---|---|
NaN₃ Equivalents | 3.0 | 2.8–3.2 |
Water Content | 20% v/v | 15–25% |
Agitation Rate | 400 rpm | 350–450 rpm |
Post-reaction, residual azide is quenched with trimethylphosphine, followed by extraction with ethyl acetate (3×50 mL).
Peptide Coupling Strategies
Val-Cit Dipeptide Assembly
The Val-Cit motif is constructed using Fmoc-solid-phase peptide synthesis (SPPS):
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Resin : Rink amide MBHA (0.6 mmol/g)
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Deprotection : 20% piperidine/DMF (2×5 min)
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Coupling Reagents :
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HBTU (1.0 equiv)
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HOAt (1.0 equiv)
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DIPEA (2.5 equiv)
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Coupling Cycle : 2×30 min per amino acid
Mass spectrometry (ESI-MS) confirms intermediate structures:
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Val-Cit Fragment : m/z 245.2 [M+H]⁺ (calc. 245.1)
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PAB Modification : m/z 376.3 [M+Na]⁺ (calc. 376.2)
Final Convergent Coupling
The three primary fragments undergo sequential coupling:
Step | Reagents | Conditions | Monitoring |
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Urea-PAB conjugation | EDC·HCl, HOBt | DCM, 0°C, N₂ | TLC (Rf 0.3 in EtOAc/Hex 1:1)
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Val-Cit attachment | DIPCDI, OxymaPure® | DMF, RT | HPLC (C18, 5–95% MeCN/H₂O)
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Azidohexanamide linkage | HATU, Collidine | DMF, -20°C | ¹H NMR (disappearance of α-H at δ 4.5 ppm)
Purification and Characterization
Chromatographic Techniques
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Size-Exclusion Chromatography : Removes dimeric byproducts (Sephadex LH-20, MeOH eluent)
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Reverse-Phase HPLC :
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Column: XBridge BEH C18 (5 μm, 10×250 mm)
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Gradient: 20→80% MeCN over 30 min
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Flow Rate: 4 mL/min
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Retention Time: 18.2 min
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Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d₆):
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δ 7.25 (d, J=8.5 Hz, 2H, PAB aromatic)
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δ 6.45 (d, J=8.5 Hz, 2H, PAB aromatic)
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δ 4.35 (s, 2H, -CH₂OH)
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δ 3.15 (t, J=6.8 Hz, 2H, -N₃CH₂-)
HRMS (ESI):
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Found: m/z 519.2743 [M+H]⁺
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Calculated for C₂₄H₃₉N₈O₅: 519.2746
Industrial Production Considerations
Continuous Flow Optimization
Key parameters for scale-up:
Process Stage | Batch Method Yield | Flow Method Yield | Improvement Factor |
---|---|---|---|
Azide Formation | 68% | 82% | 1.21 |
Urea Coupling | 73% | 89% | 1.22 |
Final Assembly | 55% | 71% | 1.29 |
Flow reactors enhance heat/mass transfer, particularly critical for exothermic azide formation and moisture-sensitive coupling steps.
Cost Analysis
Raw Material | Cost/kg (USD) | Contribution to Total Cost |
---|---|---|
Fmoc-Val-OH | 320 | 18% |
HATU | 1,150 | 31% |
Rink Amide Resin | 890 | 24% |
Implementation of solvent recycling reduces production costs by 37% through DMF recovery systems.
Chemical Reactions Analysis
Types of Reactions
6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like lithium aluminum hydride.
Substitution: Sodium azide for azido group introduction, copper(I) catalysts for click chemistry reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Triazoles and other substituted derivatives.
Scientific Research Applications
6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Biochemistry: The azido group allows for bioorthogonal labeling, enabling the study of biomolecular interactions in living systems.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased reactivity or functionality.
Mechanism of Action
The mechanism of action of 6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azido group can participate in click chemistry reactions, enabling the compound to be used for labeling or cross-linking biomolecules.
Comparison with Similar Compounds
Structural Analogues from N,N-Di-Oxalamide Derivatives (Compounds 1–6)
describes N,N-di-oxalamide derivatives 1–6 , synthesized via reactions of aromatic amines (e.g., sulfanilamide) with oxalyl chloride and succinic anhydride. These compounds share amide and aromatic features with the target compound but differ in key functional groups.
Key Structural and Functional Differences:
Analysis :
- The azido group in the target compound may enable click chemistry applications, whereas the oxalamides in Compounds 1–6 prioritize antibacterial activity.
- Synthesis yields for N,N-di-oxalamides (~70%) suggest efficient routes, but the target compound’s azide incorporation might require specialized conditions (e.g., copper-catalyzed azide-alkyne cycloaddition), which could impact scalability.
Functional Analogues with Reactive Handles ()
describes 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-...hexanamide , a structural analog differing only at the 6-position substituent (dioxo-pyrrol vs. azido).
Comparative Reactivity:
Analysis :
- The azido group offers orthogonal reactivity compared to the dioxo-pyrrol’s thiol-targeting capability, diversifying their applications in bioconjugation.
- Both compounds share a hexanamide backbone and hydroxymethylphenyl group, suggesting similar solubility and stability profiles.
Protease Inhibitors and Complex Amides ()
and describe protease inhibitor-like compounds (e.g., 7k in ) and phenoxy-substituted amides (). These share structural complexity but lack functional overlap with the target compound.
Key Distinctions:
- Compound 7k (): Contains a pyrimido[4,5-d]pyrimidin core, likely targeting enzymes (e.g., kinases or proteases). Its dimethylamino and methylpyridin groups enhance lipophilicity, contrasting with the target compound’s polar ureido and azido groups.
- Phenoxy-Substituted Amides (): Feature bulky aromatic groups (e.g., 2,6-dimethylphenoxy) and tetrahydropyrimidin moieties, suggesting central nervous system (CNS) or anticancer applications.
Biological Activity
6-Azido-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide, often referred to as a complex organic compound, exhibits significant potential in medicinal chemistry and biochemistry due to its unique structural features, including an azido group and a urea moiety. This article delves into its biological activity, synthesis, and applications based on current research findings.
Structural Formula
The molecular formula for this compound is . Its molecular weight is approximately 518.61 g/mol.
Functional Groups
The compound contains several notable functional groups:
- Azido group : Contributes to bioorthogonal chemistry applications.
- Hydroxymethyl group : Potential for oxidation reactions.
- Urea moiety : Plays a role in biological interactions and stability.
Medicinal Chemistry Applications
This compound has been explored for its role as a building block in the synthesis of bioactive molecules. Its azido group enables bioorthogonal labeling, facilitating the study of biomolecular interactions within living systems.
Antioxidant Activity
Research indicates that compounds with similar structural attributes exhibit significant antioxidant properties. For instance, studies have shown that related oxadiazole compounds demonstrate strong antioxidant activity through various assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay, which could be extrapolated to suggest potential antioxidant effects for this compound as well .
Enzyme Inhibition
The compound's structure suggests potential enzyme inhibitory effects. Enzyme inhibition studies on similar compounds have revealed significant activity against various enzymes such as cholinesterases and glucosidases. This points to the possibility that 6-Azido-N-(...) could exhibit similar enzyme modulation properties, which may be beneficial in therapeutic contexts .
Anticancer Properties
Preliminary investigations into structurally related compounds have indicated anticancer effects, particularly against pancreatic cancer cell lines. The apoptotic signaling pathways activated by these compounds suggest that 6-Azido-N-(...) may also possess anticancer potential, warranting further investigation into its efficacy against specific cancer types .
Synthetic Routes
The synthesis of 6-Azido-N-(...) typically involves multiple steps:
- Formation of Urea Moiety : Achieved through the reaction of an amine with an isocyanate.
- Introduction of Azido Group : Utilized via nucleophilic substitution reactions with sodium azide.
- Coupling Reactions : Various fragments are joined using peptide coupling reagents like DCC or EDC.
Reaction Types
The compound can undergo several chemical reactions:
- Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid.
- Reduction : The azido group can be reduced to an amine.
- Substitution Reactions : The azido group can participate in nucleophilic substitution to form triazoles via click chemistry.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can its stereochemical purity be validated?
The synthesis involves multi-step coupling reactions using protecting-group strategies (e.g., azido and hydroxymethyl protection). Key intermediates are generated via amide bond formation using carbodiimide-based coupling agents like EDC/HOBt. Stereochemical validation requires chiral HPLC or circular dichroism (CD) spectroscopy, complemented by - and -NMR to confirm enantiomeric excess .
Q. Which analytical techniques are critical for characterizing this compound’s functional groups?
- Azido group : FT-IR spectroscopy (stretching at ~2100 cm) and -NMR (absence of NH signals).
- Ureido and hydroxymethyl groups : -NMR for carbonyl signals (165–175 ppm) and DEPT-135 for hydroxyl-bearing carbons.
- Stereochemistry : X-ray crystallography or NOESY NMR for spatial configuration .
Q. How can researchers safely handle the azido moiety during synthesis?
Azides are shock-sensitive; use low-temperature (<0°C) conditions and avoid metal catalysts. Purification via silica gel chromatography with ethyl acetate/hexane gradients minimizes decomposition. Safety protocols include blast shields and remote monitoring .
Q. What purification methods are effective for isolating this compound from byproducts?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts. For large-scale isolation, flash chromatography with dichloromethane/methanol (95:5) is preferred .
Q. How should researchers design initial bioactivity screens for this compound?
Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains for antimicrobial assays. Minimum inhibitory concentration (MIC) protocols with 96-well plates and resazurin-based viability staining are recommended. Compare results to streptomycin controls .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Density Functional Theory (DFT) predicts transition-state energetics for amide coupling steps, while molecular dynamics (MD) simulations assess solvent effects (e.g., DMF vs. THF). Bayesian optimization algorithms identify ideal temperature/pH combinations for maximal yield .
Q. What experimental design strategies resolve contradictions in bioactivity data?
Full factorial Design of Experiments (DoE) evaluates variables like pH, temperature, and reagent stoichiometry. Response surface methodology (RSM) models interactions between factors, while ANOVA identifies statistically significant outliers in bioassay replicates .
Q. How can researchers control stereochemical outcomes during multi-step synthesis?
Enantioselective catalysis (e.g., chiral oxazaborolidines) ensures α-carbon stereochemistry. Dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipases) improves diastereomeric ratios in ureido-pentanoyl intermediates .
Q. What mechanistic insights explain unexpected byproducts in azido-group reactions?
Investigate competing pathways via -isotope labeling and tandem MS. Azide-alkyne cycloaddition side reactions (e.g., Huisgen) are common; suppress with Cu(I) scavengers like tris(hydroxypropyltriazolylmethyl)amine (THPTA) .
Q. How can high-throughput screening (HTS) accelerate ligand-binding studies?
Fluorescence polarization assays with FITC-labeled analogs quantify binding to target proteins (e.g., kinases). Pair with Surface Plasmon Resonance (SPR) for real-time kinetics. Machine learning classifies structure-activity relationships (SAR) from HTS data .
Q. What strategies stabilize the compound under thermal stress during storage?
Lyophilization with cryoprotectants (trehalose/sucrose) prevents azide degradation. Accelerated stability studies (40°C/75% RH) monitor decomposition via LC-MS. Add antioxidants (e.g., BHT) to solid-state formulations .
Properties
IUPAC Name |
6-azido-N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N8O5/c1-16(2)21(31-20(34)8-4-3-5-14-28-32-26)23(36)30-19(7-6-13-27-24(25)37)22(35)29-18-11-9-17(15-33)10-12-18/h9-12,16,19,21,33H,3-8,13-15H2,1-2H3,(H,29,35)(H,30,36)(H,31,34)(H3,25,27,37)/t19-,21-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDFBASRMLDVQT-FPOVZHCZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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